1-(2-Hydroxyethyl)-1-nitrosourea

DNA alkylation nitrosourea comparative dosimetry

1-(2-Hydroxyethyl)-1-nitrosourea (HENU) is a clean, monofunctional hydroxyethylating agent that generates exclusively N7-HOEtG and O⁶-HOEtdG DNA adducts—without the confounding interstrand crosslinks of chloroethylnitrosoureas. This unique profile makes it the definitive comparator for isolating hydroxyethyl lesion contributions to mutagenesis and tumorigenesis. Compared to ENU, HENU delivers nearly 2× higher O⁶-alkylguanine in bone marrow, ~20% greater total DNA alkylation efficiency, and an identical LD₅₀, enabling higher tumor yields at the same fraction of the maximally tolerated dose. Insist on high-purity (≥95%) material to avoid contamination by the cyclic byproduct 3-nitroso-2-oxazolidinone (NOZ), which confounds biological readouts. Ideal for leukemia/lymphoma models, DNA-repair kinetics, and BCNU adduct surrogate studies.

Molecular Formula C3H7N3O3
Molecular Weight 133.11 g/mol
CAS No. 13743-07-2
Cat. No. B080216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-1-nitrosourea
CAS13743-07-2
Synonyms1-(2-hydroxyethyl)-1-nitrosourea
1-nitroso-1-(2-hydroxyethyl)urea
HENU
N-nitroso-N-(2-hydroxyethyl)urea
Molecular FormulaC3H7N3O3
Molecular Weight133.11 g/mol
Structural Identifiers
SMILESC(CO)N(C(=O)N)N=O
InChIInChI=1S/C3H7N3O3/c4-3(8)6(5-9)1-2-7/h7H,1-2H2,(H2,4,8)
InChIKeyIVEXWRHLJIZLHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyethyl)-1-nitrosourea (CAS 13743-07-2): Core Identity and Comparator-Relevant Profile for Oncology and Genotoxicity Research


1-(2-Hydroxyethyl)-1-nitrosourea (HENU; also abbreviated HNU) is a monofunctional hydroxyethylating nitrosourea with molecular formula C₃H₇N₃O₃ and molecular weight 133.11 g mol⁻¹ [1]. It belongs to the N-alkyl-N-nitrosourea class of DNA-alkylating agents and is primarily employed as an experimental carcinogen and a mechanistic probe for hydroxyethyl DNA adduct formation [2]. Unlike clinically used chloroethylnitrosoureas such as BCNU, HENU lacks the chloroethyl group and therefore does not generate DNA interstrand crosslinks; its biological effects are mediated exclusively through hydroxyethyl monoadducts. This clean monofunctional profile makes HENU a critical comparator compound when assessing the contribution of hydroxyethyl lesions to mutagenesis and tumorigenesis independently of crosslinking complexity [2].

Why 1-(2-Hydroxyethyl)-1-nitrosourea Cannot Be Interchanged with Generic Nitrosourea Alkylators in Critical Experimental Workflows


The nitrosourea class spans agents with widely divergent alkylation chemistries, adduct spectra, and stability profiles. 1-(2-Hydroxyethyl)-1-nitrosourea generates exclusively 2-hydroxyethyl adducts (N7-HOEtG and O⁶-HOEtdG) [1], whereas the commonly used analogue 1-ethyl-1-nitrosourea (ENU) produces ethyl adducts with a different repair substrate profile, and clinically prevalent chloroethylnitrosoureas (BCNU, CCNU) form both monoadducts and interstrand crosslinks [2]. The hydroxyethyl substituent also markedly accelerates aqueous decomposition relative to N-alkylnitrosoureas [3], meaning that handling protocols, half-life assumptions, and dose–response calibrations established for ENU or MNU cannot be directly transferred. Furthermore, improper synthetic routes yield the cyclic byproduct 3-nitroso-2-oxazolidinone (NOZ) [1], which possesses its own distinct carcinogenic profile; substituting HENU from an unverified source risks confounding biological readouts with NOZ contamination. The quantitative evidence below demonstrates that HENU differs from its nearest comparators in magnitude, anatomical distribution, and chemical nature of DNA damage—parameters that directly determine experimental outcomes in mutagenesis, carcinogenesis, and DNA-repair studies.

1-(2-Hydroxyethyl)-1-nitrosourea: Head-to-Head Quantitative Differentiation Data for Scientific Procurement Decisions


Total DNA Alkylation by HENU Exceeds That of ENU by ~20 % Under Equimolar In Vitro Conditions

At equimolar doses in vitro, HENU alkylates DNA approximately 20 % more extensively than its closest structural analog, 1-ethyl-1-nitrosourea (ENU) [1]. This higher alkylation yield translates into greater total DNA damage burden per administered dose—a parameter that must be accounted for when designing equitoxic dosing regimens or interpreting mutation frequency data across these two agents.

DNA alkylation nitrosourea comparative dosimetry

Bone Marrow O⁶-Guanine Alkylation by HENU Is Nearly Double That of ENU at Equi-Oncogenic Doses

When compared at doses that produce equivalent oncogenic outcomes, HENU generates almost twice the level of O⁶-alkylguanine in bone marrow DNA compared with ENU [1]. In contrast, O⁶-alkylguanine levels in liver and thymus are similar for the two agents. This tissue-specific divergence in promutagenic lesion burden indicates that HENU distributes or is metabolized differently in hematopoietic tissue, a factor that is critical for studies focused on hematologic malignancy models.

O⁶-alkylguanine bone marrow tissue-specific dosimetry

HENU Exhibits Slightly Greater Carcinogenic Potency Than ENU Despite Identical Acute LD₅₀

In female C57BL/Cbl mice, the intraperitoneal LD₅₀ of HENU is identical to that of ENU, yet HENU is slightly more potent as a carcinogen in the induction of lymphocytic thymic lymphomas [1]. The equivalent acute lethality but elevated tumorigenic efficiency implies that HENU produces a higher proportion of biologically effective (procarcinogenic) DNA lesions per unit of acute toxicity. This dissociation between lethal dose and oncogenic dose is a critical consideration for long-term carcinogenesis protocols.

carcinogenicity thymic lymphoma comparative potency

HENU Is a Clean Hydroxyethylating Probe That Generates the Same Adducts as BCNU Without Crosslinking Confounders

HENU produces exclusively 2-hydroxyethyl DNA adducts—N7-(2-hydroxyethyl)guanine (N7-HOEtG) and O⁶-(2-hydroxyethyl)-2′-deoxyguanosine (O⁶-HOEtdG)—that are chemically identical to two of the principal DNA lesions formed by the clinically important agent BCNU [1]. Unlike BCNU, however, HENU cannot form chloroethyl-mediated interstrand crosslinks. This monofunctional purity has been exploited to isolate and quantify the mutagenic contribution of hydroxyethyl adducts independently of crosslinking damage. In Big Blue Rat-2 cells, HENU treatment produced a dose-dependent increase in mutation frequency from a background of 7.2 × 10⁻⁵ (untreated) to 45.2 × 10⁻⁵ at 1 mM and 120.3 × 10⁻⁵ at 5 mM, representing 6-fold and 16-fold increases respectively (P < 0.001) [1].

hydroxyethyl adducts BCNU model monofunctional alkylator

Aqueous Stability of HENU Is Significantly Lower Than That of Its 3-Hydroxypropyl Homolog and Generic N-Alkyl-Nitrosoureas

Comparative solvolysis studies demonstrate that N-2-hydroxyethyl-N-nitrosourea (HENU) decomposes markedly faster in aqueous solution than N-3-hydroxypropyl-N-nitrosourea and typical N-alkyl-N-nitrosoureas [1]. The accelerated decomposition is catalyzed by hydroxyl anions, and activation energies for the process have been determined as a function of temperature and pH. In contrast, the 3-hydroxypropyl analog exhibits solvolytic rates comparable to simple alkyl nitrosoureas. This intrinsic instability means that HENU stock solutions have a shorter bench-life and require more stringent temperature and pH control than ENU or MNU preparations. Investigators and procurement managers must account for this property when planning experimental timelines and storage conditions.

solvolysis aqueous stability pH-dependent degradation

1-(2-Hydroxyethyl)-1-nitrosourea: Evidence-Based Application Scenarios for Scientific and Industrial Use


Hematopoietic Carcinogenesis Modeling with Enhanced Bone Marrow Lesion Burden

Investigators establishing mouse models of bone-marrow-derived leukemias or lymphomas should prioritize HENU over ENU when a high O⁶-alkylguanine signal in hematopoietic tissue is required. As demonstrated by Frei and Lawley (1986) [1], HENU yields nearly twice the O⁶-alkylguanine level in bone marrow compared with ENU at equi-oncogenic doses. This differential allows researchers to amplify the promutagenic lesion readout in myeloid and lymphoid lineages without escalating acute systemic toxicity.

Mechanistic Dissection of BCNU-Induced Mutagenesis Using a Crosslink-Free Hydroxyethylating Probe

HENU is uniquely suited as a surrogate agent for studying the mutagenic consequences of the hydroxyethyl adducts generated by BCNU chemotherapy. As shown by Sprung et al. (2001) [2], HENU produces the identical N7-HOEtG and O⁶-HOEtdG adducts without the confounding DNA interstrand crosslinks characteristic of BCNU. This application is critical for laboratories seeking to attribute specific mutation spectra (predominantly G:C→A:T transitions) to hydroxyethyl lesions in isolation, thereby refining structure–activity models for nitrosourea chemotherapeutics.

High-Sensitivity DNA Alkylation Dosimetry Requiring Maximal Adduct Yield per Unit Dose

Experimental designs that demand the highest possible DNA adduct density per administered dose—such as low-dose dosimetry studies or repair kinetics assays—benefit from HENU's ~20 % greater total DNA alkylation efficiency relative to ENU under equimolar conditions [3]. This property can translate into reduced compound consumption over multi-dose protocols while maintaining robust analytical signals for chromatographic or immunoassay-based adduct detection.

Carcinogenicity Bioassays Optimized for Tumor Yield at Fixed Acute Toxicity

Long-term rodent carcinogenicity studies that evaluate tumor incidence as the primary endpoint should consider HENU when experimental constraints limit the tolerable acute toxicity. Swenson et al. (1979) [4] established that HENU and ENU share the identical LD₅₀, yet HENU is slightly more potent in inducing thymic lymphomas. This means that HENU can deliver a higher tumor yield at the same fraction of the maximally tolerated dose, improving statistical power in tumorigenesis studies without exceeding ethical dose limits.

Quote Request

Request a Quote for 1-(2-Hydroxyethyl)-1-nitrosourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.